O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized hydroxylamine derivative designed for applications requiring controlled, late-stage unmasking of the reactive aminoxy group. It is supplied as a stable hydrochloride salt, enhancing shelf-life and handling. The key structural features—an ethyl spacer and an acid-labile tert-butoxy protecting group—provide a distinct combination of organic solubility and compatibility with orthogonal synthetic strategies, particularly in the construction of complex molecules like bifunctional linkers for Proteolysis Targeting Chimeras (PROTACs).
Direct substitution with simpler analogs is often unfeasible due to process and performance trade-offs. Using unprotected hydroxylamine hydrochloride introduces significant solubility challenges in common organic solvents and lacks the ability to be selectively introduced into a synthetic sequence. Conversely, employing non-labile analogs like O-methylhydroxylamine hydrochloride prevents the necessary, mild deprotection required to reveal the aminoxy group for subsequent conjugation steps. The specific tert-butoxyethyl structure is chosen when a synthesis requires both good solubility in organic media and a protecting group that can be removed under specific acidic conditions without cleaving other sensitive functionalities.
The tert-butoxy group functions as a robust protecting group that is stable to a range of reaction conditions but can be efficiently cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM). This allows for orthogonal synthesis schemes where the aminoxy functionality is unmasked late-stage without disturbing other acid-sensitive or base-labile groups. In contrast, analogs such as O-methylhydroxylamine have protecting groups that are not readily cleaved, and others like O-trityl hydroxylamine, while acid-labile, can introduce steric hindrance and more complex cleavage byproducts.
| Evidence Dimension | Protecting Group Cleavage Condition |
| Target Compound Data | Mildly acidic (e.g., TFA in DCM) |
| Comparator Or Baseline | O-Methylhydroxylamine (non-labile under mild acid); O-Tritylhydroxylamine (mildly acidic, but bulkier) |
| Quantified Difference | Qualitative difference in chemical reactivity enabling orthogonal synthesis. |
| Conditions | Standard multi-step organic synthesis protocols. |
This selective deprotection capability is critical for complex, multi-step syntheses, preventing side reactions and increasing overall process yield and purity.
This specific compound is cited as a key intermediate in the synthesis of complex bifunctional linkers for PROTACs. Patent literature demonstrates its use where the tert-butoxyethyl aminoxy moiety is incorporated into a larger molecule, which then connects a target protein binder to an E3 ligase ligand. The combination of its solubility and protected reactive group makes it a preferred building block over simpler, less soluble, or unprotected hydroxylamines for constructing these advanced therapeutic modalities.
| Evidence Dimension | Suitability as a Synthetic Precursor |
| Target Compound Data | Explicitly used for introducing a protected aminoxy linker in patented PROTAC synthesis. |
| Comparator Or Baseline | Generic hydroxylamine hydrochloride (poor solubility); O-(2-Vinyloxy-ethyl)-hydroxylamine (alternative protecting group, noted for instability and cost issues). |
| Quantified Difference | Enables successful multi-step synthesis as documented in patent examples, whereas comparators present process limitations. |
| Conditions | Multi-step synthesis of bifunctional linkers for targeted protein degraders. |
For researchers in drug discovery, particularly in the PROTAC field, procuring the exact, patent-specified precursor de-risks the synthesis of complex linker architectures and improves reproducibility.
The tert-butoxyethyl group confers significantly improved solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE) compared to inorganic salts like hydroxylamine hydrochloride. This allows for homogeneous reaction conditions, avoiding the need for phase-transfer catalysts or biphasic solvent systems, which simplifies reaction setup, monitoring, and workup.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble and reactive in common organic solvents (e.g., MTBE, DCM). |
| Comparator Or Baseline | Hydroxylamine Hydrochloride (largely insoluble in non-polar organic solvents). |
| Quantified Difference | Enables homogeneous single-phase organic reactions vs. heterogeneous or aqueous systems required for inorganic salts. |
| Conditions | Standard organic synthesis reaction setup. |
Improved solubility directly translates to more reliable reaction kinetics, easier purification, and better process scalability, reducing costs and improving batch-to-batch consistency.
This compound is the right choice for constructing bifunctional linkers where an acid-labile, protected aminoxy group is required. Its demonstrated use in patented synthetic routes provides a reliable starting point for developing novel targeted protein degraders, ensuring compatibility with subsequent coupling and deprotection steps.
In workflows requiring the late-stage formation of an oxime bond, this reagent allows the protected aminoxy group to be carried through multiple synthetic steps that may involve basic or nucleophilic conditions. The final deprotection with mild acid unmasks the hydroxylamine for clean conjugation to an aldehyde or ketone on a payload or biomolecule.
Ideal for any multi-step synthesis where a nucleophilic aminoxy group must be revealed at a specific point without affecting other protecting groups. Its favorable solubility profile in standard organic solvents simplifies process development and scale-up compared to using poorly soluble inorganic hydroxylamine salts.